molecular formula C6H11Cl2N3O B7971473 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride

6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride

Cat. No.: B7971473
M. Wt: 212.07 g/mol
InChI Key: XOXDUDKHEFRJGZ-UHFFFAOYSA-N
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Description

Compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride is a chemical entity with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product.

Industrial Production Methods: Industrial production of compound this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product. The methods used are designed to maximize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: Compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, chemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

Comparison: Compound 6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride is unique in its specific chemical structure and properties, which differentiate it from similar compounds

Properties

IUPAC Name

6-(aminomethyl)-2-methyl-1H-pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c1-4-8-5(3-7)2-6(10)9-4;;/h2H,3,7H2,1H3,(H,8,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXDUDKHEFRJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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